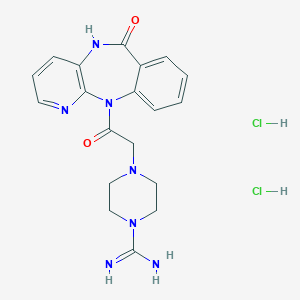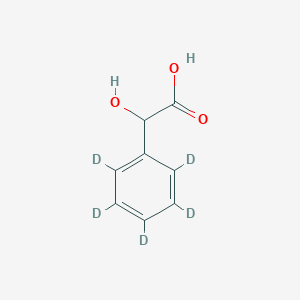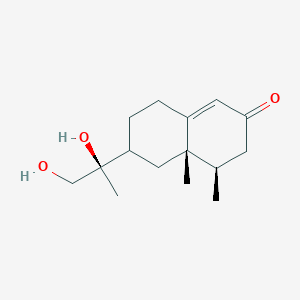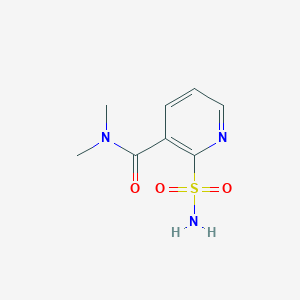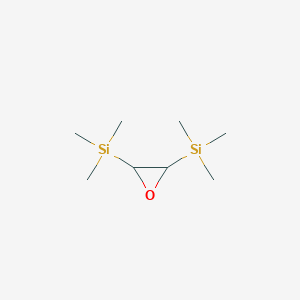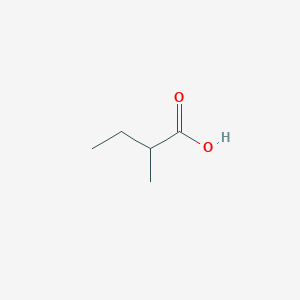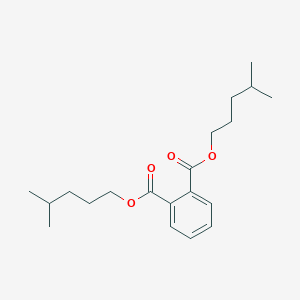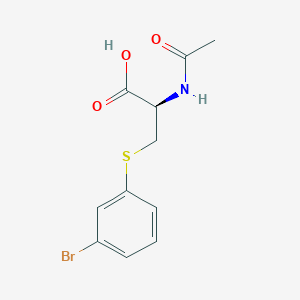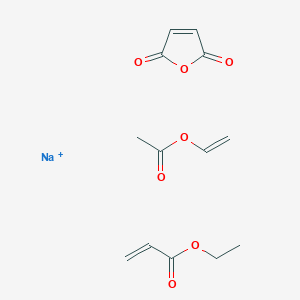
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt, commonly known as PEF, is a biopolymer that has gained significant attention in recent years due to its potential as a sustainable alternative to traditional petrochemical-based plastics. PEF is a thermoplastic polymer that is derived from plant-based sources such as sugars and starches.
Applications De Recherche Scientifique
PEF has a wide range of potential applications in various industries, including packaging, textiles, and electronics. PEF has been shown to have excellent mechanical properties, such as high tensile strength and stiffness, making it an ideal material for use in packaging materials. PEF is also highly resistant to oxygen and carbon dioxide, which makes it an excellent barrier material for food packaging. Additionally, PEF has been shown to have excellent thermal stability, which makes it an ideal material for use in electronic components.
Mécanisme D'action
The mechanism of action of PEF is not well understood. However, it is believed that PEF interacts with cell membranes and disrupts their structure, leading to cell death. PEF has also been shown to have antimicrobial properties, which may contribute to its mechanism of action.
Effets Biochimiques Et Physiologiques
PEF has been shown to be non-toxic and biocompatible, making it a potential material for use in biomedical applications. PEF has also been shown to have antioxidant properties, which may have potential health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PEF in lab experiments is its biodegradability. PEF can be broken down into its constituent parts by microorganisms, making it an ideal material for use in environmental studies. However, PEF is also highly hydrophobic, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on PEF. One area of research is the development of new synthesis methods that use renewable resources such as lignocellulosic biomass. Another area of research is the development of new applications for PEF, such as in the biomedical field. Additionally, research on the biodegradation of PEF in different environments could help to better understand its potential environmental impact.
In conclusion, PEF is a promising biopolymer that has many potential applications in various industries. Its unique properties make it an ideal material for use in packaging, textiles, and electronics. Further research is needed to fully understand the mechanism of action of PEF and to develop new synthesis methods and applications.
Méthodes De Synthèse
PEF is synthesized through a condensation reaction between ethylene glycol and terephthalic acid, followed by a dehydration reaction to form a monomer called 2,5-furandicarboxylic acid (FDCA). The FDCA is then polymerized with ethylene glycol to form PEF. The synthesis of PEF can also be achieved through the use of renewable resources such as fructose and glucose, which are converted into FDCA through a series of chemical reactions.
Propriétés
Numéro CAS |
111560-38-4 |
|---|---|
Nom du produit |
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt |
Formule moléculaire |
C13H16NaO7+ |
Poids moléculaire |
307.25 g/mol |
Nom IUPAC |
sodium;ethenyl acetate;ethyl prop-2-enoate;furan-2,5-dione |
InChI |
InChI=1S/C5H8O2.C4H2O3.C4H6O2.Na/c1-3-5(6)7-4-2;5-3-1-2-4(6)7-3;1-3-6-4(2)5;/h3H,1,4H2,2H3;1-2H;3H,1H2,2H3;/q;;;+1 |
Clé InChI |
AEFMHGISUFGBLA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |
SMILES canonique |
CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |
Autres numéros CAS |
111560-38-4 |
Synonymes |
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



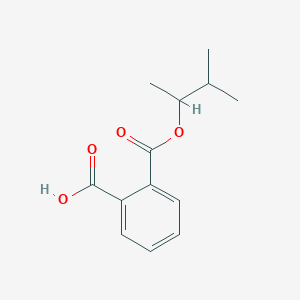
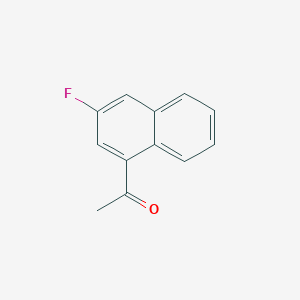
![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)
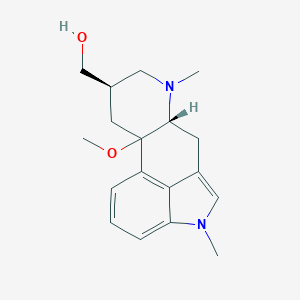
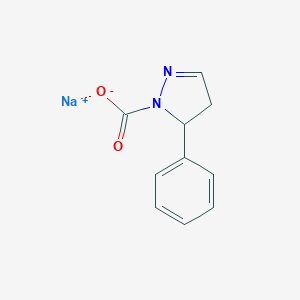
![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)
